molecular formula C19H15F2NO3S2 B6520490 N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,6-difluorobenzamide CAS No. 896333-25-8

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,6-difluorobenzamide

Cat. No.: B6520490
CAS No.: 896333-25-8
M. Wt: 407.5 g/mol
InChI Key: DMKNLAVZBNNNGJ-UHFFFAOYSA-N
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Description

N-[2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,6-difluorobenzamide is a benzamide derivative featuring a 2,6-difluorobenzamide core linked to a substituted ethyl group bearing benzenesulfonyl and thiophen-2-yl moieties. This structure combines electron-withdrawing groups (fluorine, sulfonyl) with a heteroaromatic thiophene ring, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2NO3S2/c20-14-8-4-9-15(21)18(14)19(23)22-12-17(16-10-5-11-26-16)27(24,25)13-6-2-1-3-7-13/h1-11,17H,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKNLAVZBNNNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=C(C=CC=C2F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Thiophene vs. Furan Substitution

  • The target compound’s thiophen-2-yl group differs from the furan-2-yl group in G856-5199.
  • Furan-containing analogs may exhibit reduced metabolic stability due to oxygen’s susceptibility to oxidative degradation .

Difluorobenzamide Core

  • The 2,6-difluoro substitution is shared with teflubenzuron, a pesticide targeting insect chitin synthesis. This motif likely enhances metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .
  • In contrast, THHEB’s 3,4,5-trihydroxybenzamide group enables radical scavenging, a property absent in the target compound due to its electron-withdrawing fluorine substituents .

Benzenesulfonyl Group

  • The benzenesulfonyl moiety in the target compound is absent in teflubenzuron and THHEB.

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